molecular formula C14H16BBrO3 B2750353 5-Bromobenzofuran-2-boronic acid pinacol ester CAS No. 2096339-10-3

5-Bromobenzofuran-2-boronic acid pinacol ester

Cat. No. B2750353
CAS RN: 2096339-10-3
M. Wt: 322.99
InChI Key: UVOGINZXSAKWPZ-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-2-boronic acid pinacol ester is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H16BBrO3.


Chemical Reactions Analysis

Boronic esters like this compound are used in various chemical reactions. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic esters like this compound can vary. They are usually bench stable, easy to purify, and often commercially available .

Scientific Research Applications

Analytical Challenges and Strategies

Pinacolboronate esters are crucial in the Suzuki coupling reaction for synthesizing complex molecules. Analyzing these highly reactive compounds, like 2-aminopyrimidine-5-pinacolboronate ester, presents unique challenges due to their rapid hydrolysis to boronic acid. Strategies to overcome these challenges include using non-aqueous and aprotic solvents and highly basic mobile phases (pH 12.4) with ion pairing reagents for reversed-phase separation, demonstrating the adaptability of analysis methods for these compounds (Zhong et al., 2012).

Synthetic Utility

The synthesis of 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester illustrates its potential as a versatile scaffold for constructing compounds with benzofuran cores, highlighting the utility of pinacolboronate esters in organic synthesis through per-iodination/de-iodination strategies and Cu-catalyzed heteroannulation (Williams et al., 2013).

Enantioselective Synthesis

The use of chiral palladium catalysts enables the asymmetric cross-coupling of 1,1-bis(pinacolboronate) esters with bromoalkenes, leading to nonracemic allyl boronates. This method opens avenues for synthesizing secondary and tertiary allylic alcohols with high enantioselectivity, showcasing the importance of pinacolboronate esters in achieving stereoselective synthesis (Potter et al., 2014).

Microwave-Assisted Synthesis

Microwave-assisted synthesis using 2-aminopyridine-5-boronic acid pinacol ester as a building block emphasizes the ester's role in rapid and efficient chemical synthesis. This approach highlights the boronate group's resilience to cyclization conditions and the clean progression of Suzuki coupling reactions, underscoring the compound's versatility in constructing diverse chemical libraries (Dimauro & Kennedy, 2007).

Boronic Ester in Catalysis

The palladium-catalyzed cyanomethylation of aryl halides using isoxazole-4-boronic acid pinacol ester demonstrates the ester's utility in complex catalytic reactions. This method involves Suzuki coupling, base-induced fragmentation, and deformylation, allowing for the efficient conversion of aryl bromides into arylacetonitriles, showcasing the boronic ester's role in innovative catalytic processes (Velcicky et al., 2011).

Safety and Hazards

Boronic esters can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling these compounds .

Future Directions

The susceptibility of boronic pinacol esters to hydrolysis is an area of ongoing research. The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Mechanism of Action

Target of Action

5-Bromobenzofuran-2-boronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are organic groups in a chemical reaction, where it acts as a reagent .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach . The compound can also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

The protodeboronation of pinacol boronic esters, such as this compound, can lead to formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis . The compound can also be involved in the Suzuki–Miyaura coupling reaction, which forms new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the compound’s action is the formation of new organic compounds through the processes of protodeboronation and Suzuki–Miyaura coupling . These reactions can lead to the synthesis of a variety of complex organic compounds, which can be used in various applications, including drug development .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

properties

IUPAC Name

2-(5-bromo-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BBrO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOGINZXSAKWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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